![molecular formula C18H20BFO3 B1400504 2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1355052-34-4](/img/structure/B1400504.png)
2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 2-FPP-TMD) is a novel boronate ester compound with a wide range of potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a versatile reagent that has been used to synthesize a variety of organic molecules, including those with potential therapeutic or diagnostic applications. Furthermore, its unique structure and properties make it a promising candidate for use in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Serine Protease Inhibition : Spencer et al. (2002) synthesized derivatives of methyl-phenylboronic acid, including compounds structurally similar to the requested chemical. These compounds demonstrated inhibitory activity against serine proteases like thrombin, a vital component in blood coagulation processes (Spencer et al., 2002).
Enhanced Fluorescence in Nanoparticles : Fischer et al. (2013) reported the use of related compounds in the synthesis of nanoparticles with enhanced brightness and emission tuning. These nanoparticles, due to their fluorescent properties, are significant in imaging and sensing applications (Fischer, Baier, & Mecking, 2013).
Crystallography and Molecular Structure : The research by Seeger and Heller (1985) focused on the crystal structure of a compound similar to the one . They analyzed its molecular structure using single-crystal X-ray diffractometer data, contributing to the fundamental understanding of such compounds (Seeger & Heller, 1985).
Synthesis of Polyfluorene : Yokozawa et al. (2011) explored the polymerization of a similar compound for the synthesis of poly(3-hexylthiophene), a polymer with potential applications in electronic devices like organic solar cells (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Fluorescent Probe for Hydrogen Peroxide Detection : Nie et al. (2020) designed a pyrene derivative based on a similar compound for sensitive detection of hydrogen peroxide in living cells, highlighting its application in biological and medical research (Nie, Sun, Zhao, Miao, & Ni, 2020).
Molecular Structure Analysis : Coombs et al. (2006) synthesized a compound structurally related to the requested chemical and analyzed its molecular structure through single crystal X-ray diffraction. Understanding such structures is crucial in materials science and chemistry (Coombs, Vogels, Wheaton, Baerlocher, Baker, Decken, & Westcott, 2006).
Synthesis of Stilbenes for Neurodegenerative Diseases : Das et al. (2015) synthesized novel derivatives for potential therapeutic applications in neurodegenerative diseases. This highlights the compound's relevance in medicinal chemistry (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Density Functional Theory (DFT) Study : Huang et al. (2021) conducted a DFT study on boric acid ester intermediates, providing insights into the physicochemical properties of such compounds, which is important for their application in various fields (Huang, Yang, Wu, -. Yang, Chen, Chai, & Zhao, 2021).
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO3/c1-17(2)18(3,4)23-19(22-17)13-5-9-15(10-6-13)21-16-11-7-14(20)8-12-16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYPYEFNCGPLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



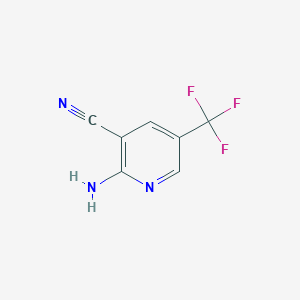
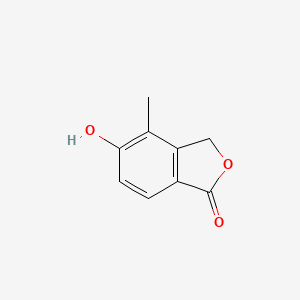
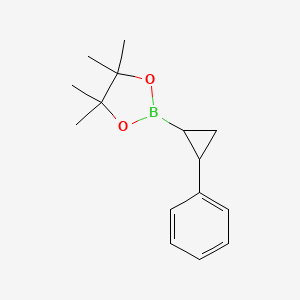
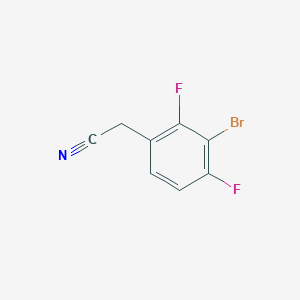
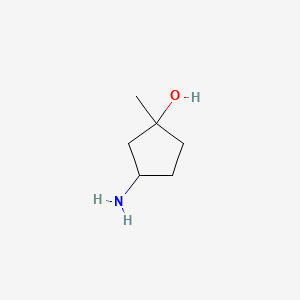
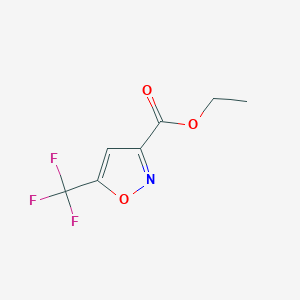
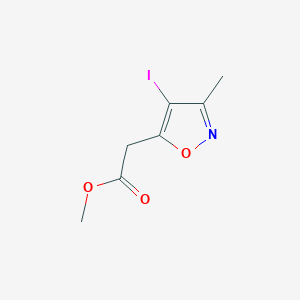
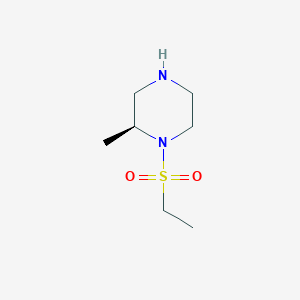
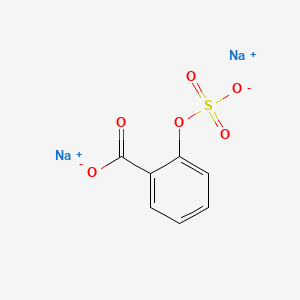
![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)
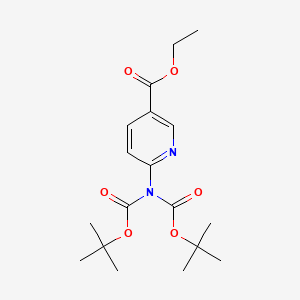
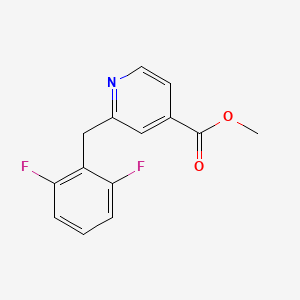
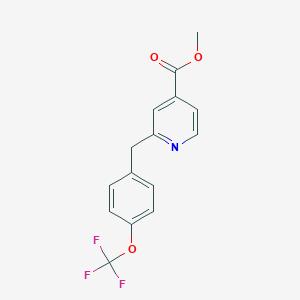
![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)